Lipophilicity vs Mono-Substituted Quinolines
The target compound 6-fluoro-4-methoxyquinoline exhibits a calculated LogP of 2.3825 . By comparison, the mono-substituted analog 4-methoxyquinoline has a LogP of 2.2434 [1], and 6-fluoroquinoline has a LogP of 2.235 [2]. The combined fluorine and methoxy substitution in the target compound yields a LogP increase of approximately 0.14 log units relative to the more lipophilic mono-substituted analog (4-methoxyquinoline), representing a ~6% increase in lipophilicity. This additive effect of fluorine on logP in quinoline systems is consistent with the known lipophilicity-enhancing property of aromatic fluorine substitution [3].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.3825 (6-fluoro-4-methoxyquinoline) |
| Comparator Or Baseline | 4-Methoxyquinoline LogP = 2.2434; 6-Fluoroquinoline LogP = 2.235 |
| Quantified Difference | ΔLogP = +0.1391 vs 4-methoxyquinoline; ΔLogP = +0.1475 vs 6-fluoroquinoline |
| Conditions | Calculated LogP values from authoritative cheminformatics databases (Chem960, Molbase, Chembase) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral bioavailability in drug candidates, making this disubstituted scaffold preferable over mono-substituted quinolines for intracellular or CNS-targeted programs.
- [1] Molbase.cn. 4-Methoxyquinoline (CAS 607-31-8) – Physicochemical Properties. Available at: http://qiye.molbase.cn/ (Accessed 2026). LogP = 2.2434. View Source
- [2] Chembase.cn. 6-Fluoroquinoline (CAS 396-30-5) – Physicochemical Properties. Available at: https://www.chembase.cn/ (Accessed 2026). LogP = 2.235. View Source
- [3] Nosova, E. V., Lipunova, G. N., Laeva, A. A., & Charushin, V. N. Fluorinated Quinolines: Synthesis, Properties and Applications. Russian Chemical Reviews, 2009, 78(5), 435–464. Available at: http://i.uran.ru/nasledie/content/fluorinated-quinolines-synthesis-properties-and-applications View Source
